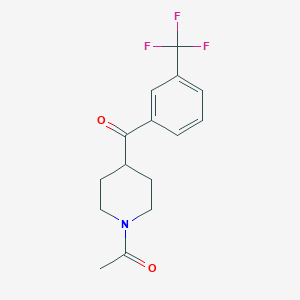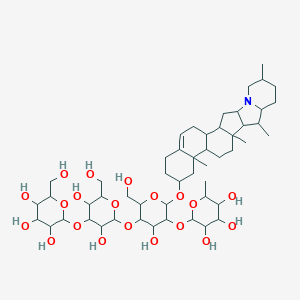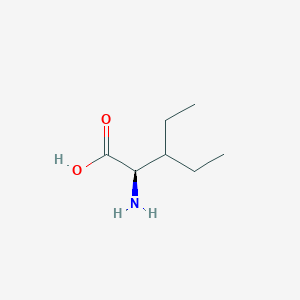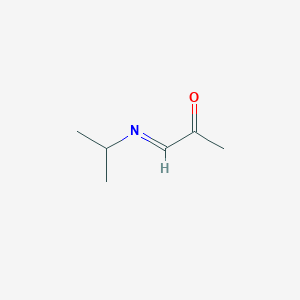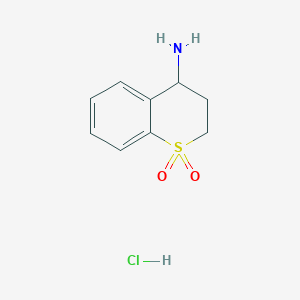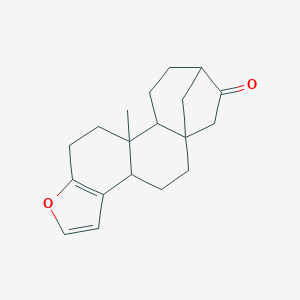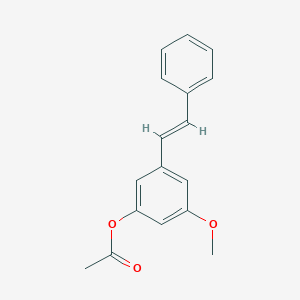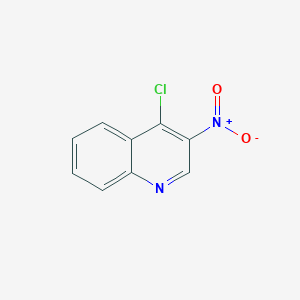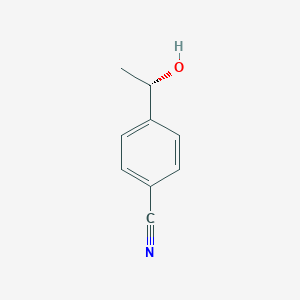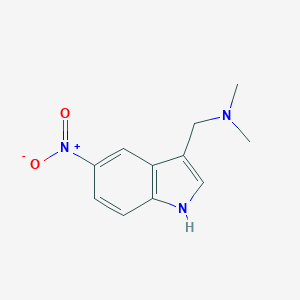
Indol, 3-((Dimethylamino)methyl)-5-nitro-
Übersicht
Beschreibung
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine has several applications in scientific research:
Wirkmechanismus
Target of Action
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds . The primary targets of indole derivatives are a variety of enzymes and proteins, with which they form hydrogen bonds, inhibiting their activity .
Mode of Action
The interaction of indole derivatives with their targets often results in the inhibition of the target’s activity . For example, substitution of indole at the C5 position plays an important role in Sir 2 protein inhibition . The mode of action of indole derivatives can vary depending on the specific derivative and target, but generally involves the formation of hydrogen bonds with the target, leading to changes in the target’s activity .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid (IAA) methyltransferase (IAMT) modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary depending on the specific derivative. Generally, pharmacokinetic studies would involve the investigation of the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which would impact its bioavailability .
Result of Action
The result of the action of indole derivatives can vary depending on the specific derivative and its target. For instance, indole derivatives have been found to have various biologically vital properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, antiHIV, and antidiabetic activities . The specific molecular and cellular effects would depend on the particular derivative and its mode of action.
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. For instance, the production and utilization of IAA in agriculture can be promoted by mechanism studies on the biosynthesis and functions of IAA in microorganisms . Additionally, the synthesis of indole derivatives can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
Indoles interact with various enzymes, proteins, and other biomolecules. For instance, Lactobacillus, a type of bacteria, metabolizes tryptophan into indole-3-lactic acid (ILA), thereby augmenting the expression of key bacterial enzymes implicated in tryptophan metabolism . This leads to the synthesis of other indole derivatives including indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA) .
Cellular Effects
Indole, 3-((dimethylamino)methyl)-5-nitro- has significant effects on various types of cells and cellular processes. Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
The exact mechanism of action of Indole, 3-((dimethylamino)methyl)-5-nitro- is not entirely understood. Indoles are known to reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines .
Temporal Effects in Laboratory Settings
Indoles are known to have various biologically vital properties and their effects can change over time .
Dosage Effects in Animal Models
Indoles are known to have various biologically vital properties and their effects can vary with different dosages .
Metabolic Pathways
Indole, 3-((dimethylamino)methyl)-5-nitro- is involved in various metabolic pathways. For instance, Lactobacillus metabolizes tryptophan into ILA, leading to the synthesis of other indole derivatives including IPA and IAA .
Transport and Distribution
Indoles are known to interact with various transporters or binding proteins .
Subcellular Localization
Indoles are known to interact with various compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce various functional groups onto the indole core . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Cycloaddition: Dienophiles and catalysts like phosphoric acid derivatives.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized to create a wide range of bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine can be compared with other indole derivatives such as:
Indole-3-carbinol: Known for its anticancer and neuroprotective properties.
3,3’-Diindolylmethane: Exhibits similar biological activities but differs in its dimeric structure.
Indole-3-acetic acid: A plant hormone with distinct biological functions compared to the synthetic derivatives.
The uniqueness of N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-4-3-9(14(15)16)5-10(8)11/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVKGIWGOHXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187730 | |
| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3414-64-0 | |
| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3414-64-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


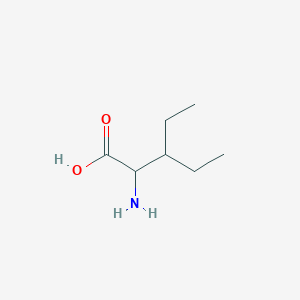
![4-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]butanoic acid](/img/structure/B17018.png)
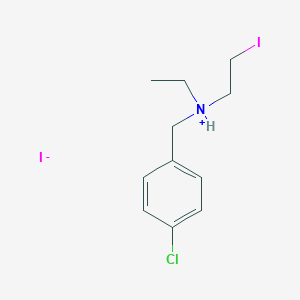

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)
